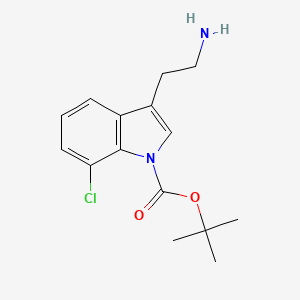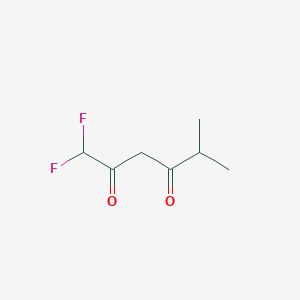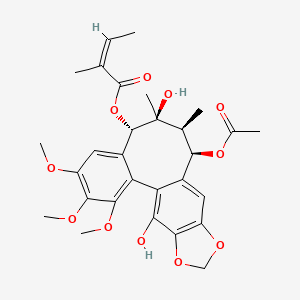
Tert-butyl 3-(2-aminoethyl)-7-chloro-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(2-aminoethyl)-7-chloro-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl ester group, an aminoethyl side chain, and a chloro substituent on the indole ring, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-aminoethyl)-7-chloro-1H-indole-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloroindole, which can be obtained through the chlorination of indole.
Esterification: The 7-chloroindole is then subjected to esterification with tert-butyl chloroformate to form tert-butyl 7-chloroindole-1-carboxylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-aminoethyl)-7-chloro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of 3-(2-aminoethyl)-1H-indole-1-carboxylate.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of 3-(2-aminoethyl)-1H-indole-1-carboxylate.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Tert-butyl 3-(2-aminoethyl)-7-chloro-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to biologically active indole derivatives.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-aminoethyl)-7-chloro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with various enzymes and receptors, modulating their activity. The chloro substituent and indole ring contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(2-aminoethyl)-1H-indole-1-carboxylate: Lacks the chloro substituent, resulting in different chemical and biological properties.
Tert-butyl 3-(2-aminoethyl)-5-chloro-1H-indole-1-carboxylate: Has the chloro substituent at a different position, affecting its reactivity and biological activity.
Tert-butyl 3-(2-aminoethyl)-7-bromo-1H-indole-1-carboxylate: Contains a bromo substituent instead of chloro, leading to variations in its chemical behavior.
Uniqueness
Tert-butyl 3-(2-aminoethyl)-7-chloro-1H-indole-1-carboxylate is unique due to the specific positioning of the chloro substituent on the indole ring, which influences its reactivity and biological interactions. This compound’s combination of functional groups makes it a valuable molecule for diverse applications in research and industry.
Properties
Molecular Formula |
C15H19ClN2O2 |
|---|---|
Molecular Weight |
294.77 g/mol |
IUPAC Name |
tert-butyl 3-(2-aminoethyl)-7-chloroindole-1-carboxylate |
InChI |
InChI=1S/C15H19ClN2O2/c1-15(2,3)20-14(19)18-9-10(7-8-17)11-5-4-6-12(16)13(11)18/h4-6,9H,7-8,17H2,1-3H3 |
InChI Key |
FXKKUTUKJYBEMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Cl)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(6-Bromopyridin-3-yl)methyl]-1,4-diazepane](/img/structure/B13073090.png)
![2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine](/img/structure/B13073098.png)
![2-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13073106.png)
![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13073115.png)


![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13073144.png)

![1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13073153.png)


![Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate](/img/structure/B13073178.png)
![3-Bromo-7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13073181.png)
![1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073183.png)
